Cefixime-13C,15N2 Cefixime-13C,15N2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208090
InChI:
SMILES:
Molecular Formula: C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂
Molecular Weight: 456.43

Cefixime-13C,15N2

CAS No.:

Cat. No.: VC0208090

Molecular Formula: C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂

Molecular Weight: 456.43

* For research use only. Not for human or veterinary use.

Cefixime-13C,15N2 -

Specification

Molecular Formula C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂
Molecular Weight 456.43

Introduction

Chemical Structure and Properties

Cefixime-13C,15N2 maintains the fundamental structure of cefixime while incorporating stable isotopes at strategic positions. The compound's core properties can be summarized as follows:

  • Molecular Formula: C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂

  • Molecular Weight: 456.43 g/mol

  • CAS Number: 79350-37-1 (Unlabelled)

  • IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl-13C,15N2)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

The isotopic labels are strategically positioned in the thiazolyl portion of the molecule, creating a distinct mass spectrometric signature while maintaining virtually identical chemical behavior to unlabeled cefixime. This property is fundamental to its utility as an internal standard in analytical applications.

Synonyms and Alternative Designations

The compound is known by several alternative designations in scientific literature and commercial catalogs:

  • FK-027-13C,15N2

  • FR-17027-13C,15N2

  • CL-284635-13C,15N2

  • Cefixoral-13C,15N2

  • Cefspan-13C,15N2

  • Cephoral-13C,15N2

  • Unixime-13C,15N2

Analytical Applications and Significance

Role as Internal Standard in LC-MS/MS Analysis

Cefixime-13C,15N2 serves as an excellent internal standard in LC-MS/MS analysis of cefixime due to several critical characteristics:

  • Identical chromatographic behavior to unlabeled cefixime

  • Distinctive mass spectrometric profile due to isotopic labeling

  • Similar extraction efficiency and recovery characteristics

  • Comparable stability under analytical conditions

In mass spectrometric detection, Cefixime-13C,15N2 exhibits a characteristic molecular ion at m/z 456.9 with a daughter fragment at m/z 129.1, compared to the unlabeled cefixime detected at m/z 453.9/126.1 . This mass difference allows for clear differentiation between the analyte and internal standard while maintaining co-elution during chromatographic separation.

Application in Bioequivalence Studies

A significant application of Cefixime-13C,15N2 has been documented in bioequivalence studies comparing different formulations of cefixime. Abu-awwad et al. developed and validated a bioanalytical method using LC-MS/MS with Cefixime-13C,15N2 as the internal standard . This method was successfully applied to evaluate test products against the reference product Cefixoral® 400 mg film-coated tablet.

Table 1: Validation Parameters for LC-MS/MS Method Using Cefixime-13C,15N2 as Internal Standard

Validation ParameterResult
SelectivityNo interfering peaks at retention times
Carry Over3.49% for analyte (within acceptable limits)
Lower Limit of Quantitation0.070 µg/ml (CV% 3.73, Accuracy 84.29%)
Linearity (R²)0.9963 for 11 curves
Calibration Range0.070 – 7.000 µg/ml
Between-Run Accuracy94.29% - 102.32%
Between-Run PrecisionCV% 4.45% - 11.82%
Internal Standard Recovery91.48% (CV% 6.50)

Data derived from Abu-awwad et al. study

Sample Preparation and Analytical Methodology

The extraction of cefixime from biological matrices using Cefixime-13C,15N2 as internal standard typically involves protein precipitation techniques. A validated protocol described by Abu-awwad et al. demonstrates the following procedure:

  • Transfer of 200 µL plasma to a polypropylene tube

  • Addition of 200 µL of 5% w/v trichloroacetic acid containing the internal standard (Cefixime-13C,15N2)

  • Vortexing for 30 seconds followed by centrifugation at 14,000 rpm for 5 minutes

  • Transfer of supernatant to an autosampler vial for LC-MS/MS analysis

This simple and efficient sample preparation method yielded excellent recovery of both the analyte and internal standard, with the average absolute recovery of Cefixime-13C,15N2 reported as 91.48% with 6.50% CV .

Bioequivalence Study Results

The application of Cefixime-13C,15N2 as an internal standard in bioequivalence studies has produced reliable pharmacokinetic data. Table 2 presents results from a comparative randomized, single-dose, two-period crossover design study in thirty healthy male subjects under fasting conditions:

Table 2: Pharmacokinetic Parameters from Bioequivalence Study Using Cefixime-13C,15N2 as Internal Standard

ParameterTest FormulationReference FormulationRatio of Geometric Mean90% Confidence Interval
Cmax (µg/ml)2.8683.82475.00%69.53% - 80.91%
AUC0-t (hr.µg/ml)20.95828.26874.14%67.02% - 82.02%
AUC0-inf (hr.µg/ml)23.95631.23376.70%70.53% - 83.42%
Tmax (hr) - Median4.504.50--
T½ (hr)3.283.13--

Data derived from Abu-awwad et al. study

Comparative Analysis with Unlabeled Cefixime

Despite the incorporation of stable isotopes, Cefixime-13C,15N2 maintains physicochemical characteristics remarkably similar to unlabeled cefixime, with key differences only in mass spectrometric properties:

Table 3: Comparison Between Cefixime and Cefixime-13C,15N2

PropertyCefiximeCefixime-13C,15N2
Molecular FormulaC16H15N5O7S2 C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂
Molecular Weight453.45 g/mol 456.43 g/mol
MS Detection (m/z)453.9/126.1 456.9/129.1
Chromatographic BehaviorStandardVirtually identical
Primary ApplicationTherapeutic antibioticAnalytical standard

The strategic substitution of naturally abundant isotopes (12C and 14N) with heavier isotopes (13C and 15N) creates a compound with a mass difference of approximately 3 units, sufficient for mass spectrometric discrimination without altering chemical behavior.

Method Validation Parameters

The validation of analytical methods using Cefixime-13C,15N2 as an internal standard yields excellent results across multiple parameters. The stability of both the analyte and internal standard under various conditions is critical for reliable analysis:

Table 4: Stability Test Results for Cefixime and Cefixime-13C,15N2

Stability TestResult
Stock Solution Stability at 2-8°C (5 days)89.20-96.05% (Cefixime), 103.19-111.27% (IS)
Stock Solution Stability at Room Temperature (30 hours)93.55-96.25% (Cefixime), 102.88-106.18% (IS)
Working Solution Stability at 2-8°C (5 days)90.77-95.99% (Cefixime), 103.16-109.42% (IS)
Working Solution Stability at Room Temperature (30 hours)92.72-95.70% (Cefixime), 103.70-107.10% (IS)
Injection Phase Stability (55:41 hr:min)95.24-100.45% (Cefixime), 99.35-101.93% (IS)
Long-Term Stability at -20°C (90 Days)94.29-100.09% (Cefixime)

Data derived from Abu-awwad et al. study

These stability results demonstrate the robustness of Cefixime-13C,15N2 as an internal standard across various storage and handling conditions, contributing to the reliability of analytical methods employing this compound.

Future Research Directions

The unique properties of Cefixime-13C,15N2 position it for expanded applications in pharmaceutical research:

  • Development of more sensitive bioanalytical methods for detection of cefixime at ultralow concentrations

  • Application in complex biological matrices beyond plasma, such as tissue samples and environmental specimens

  • Investigation of cefixime metabolism using differential isotopic labeling strategies

  • Implementation in high-throughput screening methodologies for pharmaceutical quality control

As analytical technologies continue to advance, particularly in the realm of high-resolution mass spectrometry, the utility of well-characterized isotopically labeled standards like Cefixime-13C,15N2 will likely expand into new research domains.

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